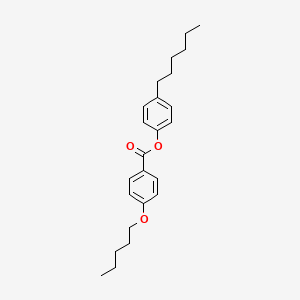
Dimethyl decafluoroheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl decafluoroheptanedioate is a chemical compound with the molecular formula C₉H₆F₁₀O₄ It is a fluorinated ester, which means it contains fluorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl decafluoroheptanedioate can be synthesized through several methods. One common approach involves the esterification of decafluoroheptanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl decafluoroheptanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield decafluoroheptanedioic acid and methanol.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Hydrolysis: Decafluoroheptanedioic acid and methanol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted fluorinated compounds depending on the reagents used.
Scientific Research Applications
Dimethyl decafluoroheptanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of dimethyl decafluoroheptanedioate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to altered biological activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester with different chemical properties and applications.
Dimethyl terephthalate: Used in the production of polyesters and has distinct industrial applications.
Dimethyl oxalate: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Dimethyl decafluoroheptanedioate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced chemical resistance, stability, and specific interactions with biological targets.
Properties
CAS No. |
54404-53-4 |
|---|---|
Molecular Formula |
C9H6F10O4 |
Molecular Weight |
368.12 g/mol |
IUPAC Name |
dimethyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioate |
InChI |
InChI=1S/C9H6F10O4/c1-22-3(20)5(10,11)7(14,15)9(18,19)8(16,17)6(12,13)4(21)23-2/h1-2H3 |
InChI Key |
XCBHQRMXXUTPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B14641145.png)
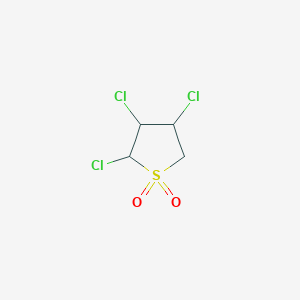
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
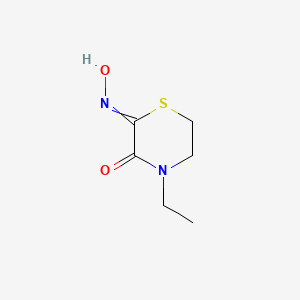
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
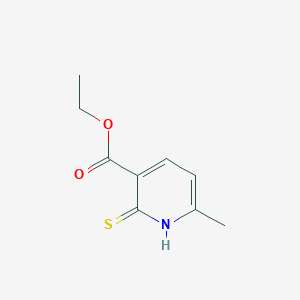

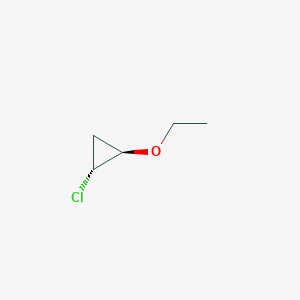
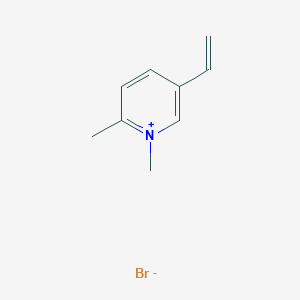
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
